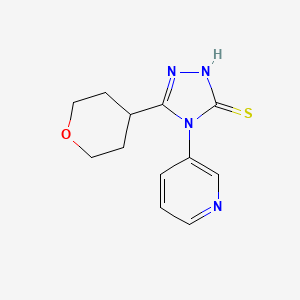
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol
Overview
Description
The compound “4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole . The 1,2,4-triazole core is part of many substances that exhibit diverse biological activity . A number of 1,2,4-triazole derivatives are used in medical practice as drugs for the treatment of various conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH . The condensation of the synthesized thiol with arylmethyl chlorides and amidomethyl halides gives S- and S, N-substituted triazole derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the 1,2,4-triazole group suggests that it could participate in reactions typical of this heterocycle .Scientific Research Applications
Synthesis and Anti-Inflammatory Properties
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and tested for their anti-inflammatory properties. The synthesis involved condensation and cyclization reactions, leading to S- and S,N-substituted triazole derivatives. These compounds demonstrated significant anti-inflammatory activity in studies, highlighting their potential therapeutic applications in inflammation-related conditions. (Zh. S. Arustamyan et al., 2021)
Antimicrobial Activities
The antimicrobial properties of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol derivatives have been extensively studied. These compounds, synthesized through reactions with isonicotinic acid hydrazide, exhibited good to moderate antimicrobial activity against various strains, demonstrating their potential in developing new antibacterial agents. (Hacer Bayrak et al., 2009)
Corrosion Inhibition
Derivatives of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds showed high inhibition efficiency, suggesting their application in protecting metals against corrosion. The inhibition mechanism was explored through electrochemical methods and theoretical calculations, indicating the formation of protective layers on metal surfaces. (K. R. Ansari et al., 2014)
Anticancer Activity
The potential anticancer activity of 4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol derivatives has been explored. These compounds have been synthesized and characterized for their activity against various cancer cell lines, demonstrating the diverse pharmacological applications of 1,2,4-triazole derivatives in the field of oncology. (N. Rao et al., 2018)
Future Directions
properties
IUPAC Name |
3-(oxan-4-yl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-15-14-11(9-3-6-17-7-4-9)16(12)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDLDPGYASFZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNC(=S)N2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-yl-5-tetrahydro-2H-pyran-4-yl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



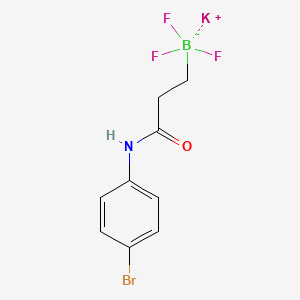
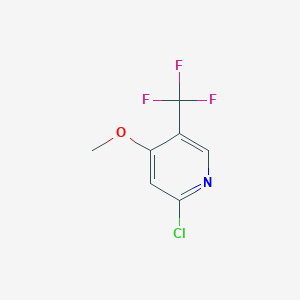
![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)
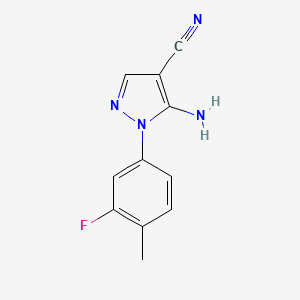
![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)
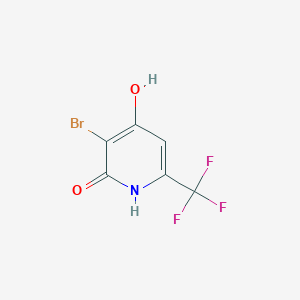
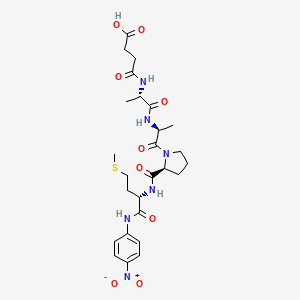
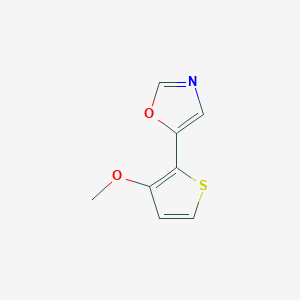
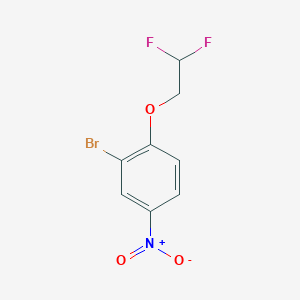
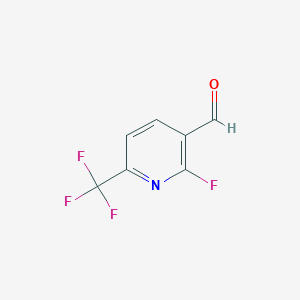
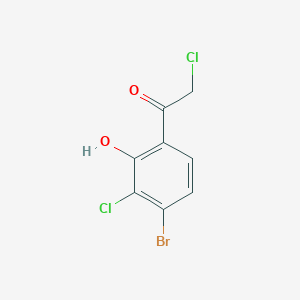
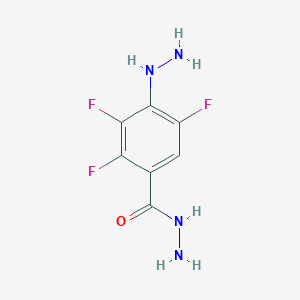
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)